(1-Trifluoromethyl-1H-pyrazol-4-yl)-methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

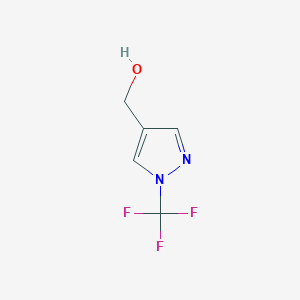

(1-Trifluoromethyl-1H-pyrazol-4-yl)-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, with a methanol group at the fourth position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlor

生物活性

(1-Trifluoromethyl-1H-pyrazol-4-yl)-methanol is a pyrazole derivative that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, making it a candidate for various medicinal applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Trifluoromethyl Group: Enhances binding affinity and specificity in biochemical interactions.

- Hydroxymethyl Group: Can undergo oxidation to form reactive aldehydes or carboxylic acids, influencing its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 2.5 |

| Breast Cancer | MDA-MB-231 | 1.8 |

| Colorectal Cancer | HCT116 | 3.0 |

| Prostate Cancer | LNCaP | 2.2 |

These results suggest that this compound may exhibit significant antiproliferative activity against multiple cancer types .

The mechanism by which this compound exerts its anticancer effects is primarily through the modulation of key signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression profiles that promote apoptosis in cancer cells .

Antioxidant Activity

The compound has also demonstrated antioxidant properties in various assays. For instance, in the ABTS radical scavenging assay, it showed moderate radical-binding activity, indicating potential applications in combating oxidative stress-related diseases .

Antimicrobial Properties

Pyrazole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, although specific data on this compound is limited .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives similar to this compound:

-

Synthesis and Evaluation of Trifluoromethyl Pyrazoles:

A study synthesized a series of trifluoromethyl-substituted pyrazoles and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the pyrazole structure significantly influenced their anticancer activity . -

Molecular Docking Studies:

Molecular docking simulations have been employed to predict the binding affinities of this compound with target enzymes involved in cancer metabolism. These studies suggest strong interactions with key enzymes, which could lead to effective therapeutic strategies .

特性

IUPAC Name |

[1-(trifluoromethyl)pyrazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c6-5(7,8)10-2-4(3-11)1-9-10/h1-2,11H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQNLZSFRHBBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。